3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
説明
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridine-1-oxide moiety via a carbamoyl-methyl bridge. Its structure includes a methoxy substituent at the 6-position of the triazolopyridazine ring, which may influence solubility, metabolic stability, and target binding affinity.
特性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-oxidopyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-22-12-5-4-10-15-16-11(19(10)17-12)7-14-13(20)9-3-2-6-18(21)8-9/h2-6,8H,7H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKQRSGBSPIRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C[N+](=CC=C3)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Triazolopyridazine derivatives are pharmacologically significant due to their versatility in targeting enzymes and receptors. Below is a detailed comparison of the target compound with analogous molecules:
Structural Analogues
Pharmacological and Chemical Properties
- Potency and Selectivity: PF-4254644 exhibits sub-nanomolar potency against c-Met kinase, attributed to its quinoline moiety and optimized triazolopyridazine core . Vebreltinib demonstrates high selectivity for tyrosine kinases, with its indazole and cyclopropyl groups enhancing target binding . The target compound’s pyridine-1-oxide group may improve solubility but could reduce metabolic stability compared to non-oxidized analogues .
- Metabolic Stability: Triazolopyridazines with electron-withdrawing groups (e.g., trifluoromethyl in ) show slower hepatic clearance. Methoxy-substituted derivatives (e.g., the target compound) are susceptible to demethylation via cytochrome P450 enzymes, as noted in similar scaffolds .
Synthetic Accessibility :
Key Studies
- PF-4254644 : In preclinical models, it achieved >90% tumor growth inhibition via c-Met pathway blockade, with a plasma half-life of 4.2 hours in rodents .
- Vebreltinib : Phase I trials reported a favorable safety profile and partial responses in MET-altered cancers .
- Methoxy-Triazolopyridazines : Derivatives like the target compound show moderate kinase inhibition (IC₅₀ ~100–500 nM) but require structural optimization to mitigate rapid metabolism .
Computational Insights
Molecular docking (using Discovery Studio Visualizer ) suggests the pyridine-1-oxide group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, though steric hindrance from the methoxy group may limit efficacy compared to bulkier substituents in vebreltinib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide, and how do reaction conditions impact yield?
- Methodology : Oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite in ethanol at room temperature (3 h) yields ~73% for analogous triazolopyridazines . Alternative routes may involve Pd-catalyzed cross-coupling for functionalization, though solvent choice (DMF/DMSO) and temperature control are critical for minimizing side reactions .
- Key Considerations : Optimize oxidant stoichiometry (e.g., NaOCl vs. DDQ) to balance efficiency and environmental impact . Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- X-ray crystallography resolves regiochemistry of triazolopyridazine cores (e.g., CCDC 1876881 for similar derivatives) .
- NMR (1H/13C): Methoxy protons (~δ 3.9 ppm) and pyridine N-oxide signals (~δ 8.5-9.0 ppm) confirm substituent positions .
- HRMS validates molecular formula (e.g., C₁₆H₁₄N₆O₂ for the parent compound).
Q. What are the primary biological targets or activities reported for triazolopyridazine derivatives?
- Findings : Analogues exhibit affinity for kinases, GPCRs, or antimicrobial targets. For example, benzimidazole-linked derivatives show antiproliferative activity via tubulin inhibition .
- Screening : Use fluorescence polarization assays or SPR to assess binding kinetics. Prioritize analogues with substituents enhancing solubility (e.g., methoxy groups) .
Advanced Research Questions
Q. How can conflicting data on the pharmacological efficacy of structurally similar compounds be resolved?
- Case Study : Compare bioactivity of 3-(6-methoxy-triazolopyridazin-3-yl)propanamide derivatives with varying substituents (e.g., benzimidazole vs. pyridine). Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein interference) .
- Resolution :
- Standardize assays (e.g., ATP concentration in kinase studies).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Approaches :
- Prodrug modification : Mask the N-oxide group with acetyl or PEGylated moieties to reduce Phase I oxidation .
- CYP inhibition assays : Identify metabolic hotspots using liver microsomes + LC-MS/MS. Methoxy groups generally enhance stability vs. chloro substituents .
Q. How do computational methods aid in optimizing the compound’s binding to a target protein?
- Workflow :
- Docking : Use AutoDock Vina with PDB structures (e.g., 7E7) to predict binding poses .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Validation : Synthesize top-scoring analogues and test via SPR or enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
